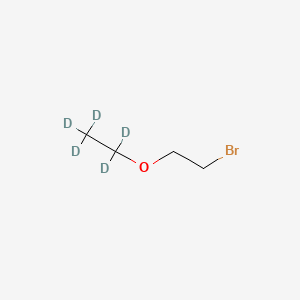

2-Ethoxyethyl Bromide-D5

Description

Bromoethane-D5 (C₂D₅Br), also known as ethyl-d5 bromide, is a deuterated analog of ethyl bromide where five hydrogen atoms are replaced by deuterium. This compound, with a molecular weight of 114.00 g/mol (CAS: 3675-63-6), is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy as a non-reactive solvent or internal standard due to its isotopic purity (99 atom % D) . Its physical properties include a melting point of -119°C and classification as a flammable liquid with acute toxicity (H225, H302, H351) .

Properties

Molecular Formula |

C4H9BrO |

|---|---|

Molecular Weight |

158.05 g/mol |

IUPAC Name |

1-(2-bromoethoxy)-1,1,2,2,2-pentadeuterioethane |

InChI |

InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3/i1D3,2D2 |

InChI Key |

MMYKTRPLXXWLBC-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCCBr |

Canonical SMILES |

CCOCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl Bromide-D5 can be synthesized through the reaction of 2-Ethoxyethanol with phosphorus tribromide. The process involves the following steps :

- In a three-necked flask, 2-Ethoxyethanol is added.

- Phosphorus tribromide is slowly added to the flask while maintaining a gentle reflux.

- The reaction mixture is then distilled to separate the desired product.

- The crude product is dried over calcium chloride and further purified through fractional distillation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and distillation columns to ensure high yield and purity. Safety measures are strictly adhered to due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl Bromide-D5 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile.

Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and sodium azide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases like potassium tert-butoxide are used, and the reactions are conducted at elevated temperatures.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium ethoxide yields 2-Ethoxyethyl ether.

Elimination Reactions: The major product is typically an alkene, such as ethoxyethylene.

Scientific Research Applications

2-Ethoxyethyl Bromide-D5 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials with unique isotopic compositions.

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl Bromide-D5 primarily involves its role as a reactant in nucleophilic substitution and elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect. This makes it a valuable tool in mechanistic studies and the development of new synthetic methodologies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Bromoethane-D5 shares core features with non-deuterated ethyl bromide (C₂H₅Br), but isotopic substitution alters its vibrational modes and NMR signals, making it invaluable in spectroscopic studies. Key distinctions include:

Deuterated Analogs

Bromoethane-D5 is part of a broader class of deuterated reagents. For instance, Ethyl Bromoacetate-D5 (evidence 8) serves as a deuterated ester in synthetic chemistry, emphasizing the role of isotopic labeling in mechanistic studies .

Q & A

Q. What are the critical considerations for synthesizing 2-Ethoxyethyl Bromide-D5 with high isotopic purity?

To achieve high isotopic purity, researchers must optimize deuteration during synthesis. Key steps include:

- Using deuterated solvents (e.g., D₂O or deuterated ethanol) to minimize proton exchange .

- Selecting initiators like 2,2-azo-bisisobutyronitrile (AIBN) in inert environments to reduce side reactions .

- Validating purity via NMR (e.g., absence of proton signals at ~1.2 ppm for -CH₃ groups) and mass spectrometry (e.g., m/z shifts confirming deuterium incorporation) .

Q. How should this compound be handled to mitigate safety risks in laboratory settings?

- Peroxide formation : Store under nitrogen or argon in amber bottles, and test for peroxides quarterly using iodide-starch paper .

- Flammability : Use spark-free equipment in well-ventilated fume hoods; avoid open flames .

- Reactivity : Avoid contact with strong acids or oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H NMR to confirm deuteration (absence of specific proton peaks) and ¹³C NMR for structural validation .

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550-600 cm⁻¹) .

- Mass spectrometry : High-resolution MS to verify isotopic enrichment (e.g., D5 vs. D4 contamination) .

Q. What solvent systems are compatible with this compound in organic synthesis?

- Polar aprotic solvents : Acetonitrile-D₃ or deuterated DMSO are ideal for SN2 reactions due to their inertness and ability to stabilize transition states .

- Avoid protic solvents (e.g., methanol-D₄) to prevent unintended hydrolysis or isotopic dilution .

Advanced Research Questions

Q. How does isotopic substitution (D vs. H) in this compound influence reaction kinetics in nucleophilic substitutions?

- Kinetic isotope effects (KIE) : Deuterium at the β-position slows reaction rates due to increased bond strength (C-D vs. C-H), altering activation energy. Use Eyring plots to compare ΔH‡ and ΔS‡ between protonated and deuterated analogs .

- Mechanistic insights : KIE > 1 suggests a transition state with significant C-H/D bond cleavage, common in SN2 mechanisms .

Q. How can researchers resolve contradictions in published data on this compound’s stability under varying pH conditions?

- Methodological cross-validation : Compare degradation studies using HPLC (quantitative analysis) and NMR (structural integrity) under controlled pH .

- Statistical analysis : Apply ANOVA to assess variability across studies, focusing on solvent purity and temperature control as confounding factors .

Q. What are the degradation pathways of this compound, and how can they be monitored experimentally?

- Peroxide formation : Track via iodometric titration or GC-MS analysis of volatile byproducts (e.g., ethylene oxide-D₄) .

- Hydrolysis : Use LC-MS to detect deuterated ethanol-D₆ and bromide ions in aqueous conditions .

- Thermal degradation : Conduct TGA-DSC to identify decomposition thresholds and gaseous products .

Q. How does deuteration affect this compound’s copolymerization behavior with methacrylates?

- Reactivity ratios : Use the Mayo-Lewis method to compare copolymer composition (e.g., with methyl methacrylate) between deuterated and non-deuterated systems .

- Thermal properties : DSC analysis may reveal higher Tg in deuterated copolymers due to reduced chain mobility .

Methodological Guidance

- Data presentation : Include tables comparing isotopic purity (NMR integration), reaction yields, and KIE values across replicates.

- Ethical compliance : Adhere to safety protocols for hazardous chemicals (e.g., PPE, waste disposal per OSHA/NIOSH guidelines) .

- Critical analysis : Use mixed-methods approaches (e.g., combining spectroscopic data with kinetic modeling) to address complex mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.